molecular formula C17H16F3NO2 B2398095 2,6-Difluoro-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide CAS No. 1797694-37-1

2,6-Difluoro-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide

Cat. No.: B2398095
CAS No.: 1797694-37-1
M. Wt: 323.315
InChI Key: FBXCLIKARSHVLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Difluoro-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields, including medicinal chemistry and material science. This compound features a benzamide core substituted with fluorine atoms and a methoxypropyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Fluorination: Introduction of fluorine atoms to the benzene ring using reagents such as fluorine gas or other fluorinating agents.

    Amidation: Formation of the benzamide core by reacting the fluorinated benzene derivative with an appropriate amine.

    Alkylation: Introduction of the methoxypropyl group through an alkylation reaction using reagents like alkyl halides.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

2,6-Difluoro-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Difluoro-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide involves its interaction with specific molecular targets. For instance, in antibacterial applications, it targets bacterial proteins, disrupting their function and leading to bacterial cell death . The fluorine atoms enhance its binding affinity and specificity to the target proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Difluoro-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide is unique due to the presence of both fluorine atoms and the methoxypropyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

2,6-difluoro-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO2/c1-17(23-2,11-6-3-4-7-12(11)18)10-21-16(22)15-13(19)8-5-9-14(15)20/h3-9H,10H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBXCLIKARSHVLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=C(C=CC=C1F)F)(C2=CC=CC=C2F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.